2,3,3-Trimethyl-1-octylindol-1-ium;perchlorate
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Overview
Description
2,3,3-Trimethyl-1-octylindol-1-ium;perchlorate is a chemical compound with the molecular formula C19H30ClNO4 It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-1-octylindol-1-ium;perchlorate typically involves the alkylation of 2,3,3-trimethylindolenine with an octyl halide, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require a solvent such as dichloromethane or toluene and may be catalyzed by a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-1-octylindol-1-ium;perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various substituted indoles .
Scientific Research Applications
2,3,3-Trimethyl-1-octylindol-1-ium;perchlorate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-1-octylindol-1-ium;perchlorate involves its interaction with various molecular targets. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological pathways. For instance, it can act as an inhibitor of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindolenine: A precursor in the synthesis of 2,3,3-Trimethyl-1-octylindol-1-ium;perchlorate.
2,3,3-Trimethyl-1-propylindol-1-ium iodide: Another indole derivative with similar structural properties.
2,3,3-Trimethyl-1-octylindol-1-ium iodide: A closely related compound differing only in the counterion.
Uniqueness
This compound is unique due to its specific perchlorate counterion, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific ionic properties .
Properties
IUPAC Name |
2,3,3-trimethyl-1-octylindol-1-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N.ClHO4/c1-5-6-7-8-9-12-15-20-16(2)19(3,4)17-13-10-11-14-18(17)20;2-1(3,4)5/h10-11,13-14H,5-9,12,15H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWLEZACCIBWKZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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